Product packaging for methyl N-(2-bromo-4-methylphenyl)carbamate(Cat. No.:CAS No. 540797-44-2)

methyl N-(2-bromo-4-methylphenyl)carbamate

Cat. No.: B3271136
CAS No.: 540797-44-2
M. Wt: 244.08 g/mol
InChI Key: DIMRCPQVSZQRSC-UHFFFAOYSA-N
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Description

Methyl N-(2-bromo-4-methylphenyl)carbamate (CAS 540797-44-2) is a chemical compound with the molecular formula C 9 H 10 BrNO 2 and a molecular weight of 244.09 . It is offered for research and development applications, available for purchase in quantities ranging from 50mg to 2.5g . This compound belongs to the class of N-aryl carbamate derivatives, which are recognized as a key structural motif in the development of agrochemicals . Recent scientific investigations have highlighted the role of such carbamate derivatives in the discovery of novel green fungicides . The carbamate functional group is of significant research interest due to its good chemical stability and potential for rapid environmental degradation, which aligns with the development of more eco-friendly pesticides . Studies have shown that N-aryl carbamates can be synthesized via green Hofmann rearrangement and demonstrate promising in vitro broad-spectrum antifungal activities against various plant fungal pathogens, suggesting their value as lead compounds for novel antifungal agents . This compound is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B3271136 methyl N-(2-bromo-4-methylphenyl)carbamate CAS No. 540797-44-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(2-bromo-4-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-3-4-8(7(10)5-6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMRCPQVSZQRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl N 2 Bromo 4 Methylphenyl Carbamate

Classical Synthetic Routes

The traditional approach to synthesizing methyl N-(2-bromo-4-methylphenyl)carbamate typically involves the initial preparation of a substituted aniline (B41778) precursor, which is then converted to the final carbamate (B1207046) product.

Carbamoylation of Aniline Precursors

A primary and well-established method for the synthesis of this compound is through the carbamoylation of 2-bromo-4-methylaniline (B145976). This process involves a two-step sequence starting from p-toluidine (B81030).

The synthesis of the key intermediate, 2-bromo-4-methylaniline, begins with the protection of the amino group of p-toluidine via acetylation. organic-chemistry.org This is a crucial step as the amino group is a strong activating group, and its direct bromination would lead to multiple substitutions. researchgate.net The acetylation is typically achieved by reacting p-toluidine with acetic anhydride (B1165640) or acetyl chloride to form N-acetyl-p-toluidine. organic-chemistry.org

Following the protection of the amino group, the resulting N-acetyl-p-toluidine undergoes electrophilic aromatic substitution in the form of bromination. The acetyl group directs the incoming bromine atom to the ortho position relative to the amino group. organic-chemistry.org This reaction is commonly carried out using bromine in a suitable solvent like acetic acid. orgsyn.org

Table 1: Reaction Conditions for the Synthesis of 2-bromo-4-methylaniline

StepReactantsReagents and SolventsTemperatureDurationYieldReference
Acetylationp-ToluidineAcetic Anhydride80°C12 h94% ijsrst.com
BrominationN-acetyl-p-toluidineBromine, Acetic Acid50-55°C40 min- orgsyn.org
Saponification2-bromo-N-acetyl-4-methylanilineHydrochloric Acid, EthanolReflux3 h- orgsyn.org
Overall p-Toluidine 60-67% orgsyn.org

Note: The table presents a summary of typical reaction conditions. Specific parameters may vary based on the detailed experimental procedure.

Once the 2-bromo-4-methylaniline intermediate is synthesized, it is converted to the target compound, this compound. This is achieved through a carbamoylation reaction with methyl chloroformate. In this reaction, the nucleophilic amino group of 2-bromo-4-methylaniline attacks the electrophilic carbonyl carbon of methyl chloroformate, leading to the formation of the carbamate linkage and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct. A similar synthesis has been reported for the preparation of methyl N-(2-bromo-4-chlorophenyl)carbamate from 2-bromo-4-chloroaniline. researchgate.net

Modifications of Existing Carbamate Structures

An alternative approach to the synthesis of this compound involves the modification of an existing carbamate structure. One such method is transcarbamoylation, where a carbamate, such as phenyl carbamate, reacts with an amine, in this case, 2-bromo-4-methylaniline. organic-chemistry.org This exchange reaction is often catalyzed by a Lewis acid, such as tin compounds, and proceeds under mild conditions. organic-chemistry.org Another related method involves the zirconium(IV)-catalyzed exchange process between dialkyl carbonates and amines to form carbamates. organic-chemistry.org These methods can offer advantages in terms of substrate scope and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant focus on developing more sustainable and efficient synthetic methods in chemistry. For the synthesis of carbamates, catalyst-mediated approaches, particularly those involving transition metals, have emerged as powerful alternatives to classical methods.

Catalyst-Mediated Synthesis (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed carbonylation reactions have become a versatile tool for the synthesis of various carbonyl-containing compounds, including carbamates. orgsyn.orgnih.gov These reactions offer a more atom-economical and potentially greener route compared to traditional methods that may use toxic reagents like phosgene (B1210022). nih.gov

In the context of synthesizing this compound, a plausible approach would involve the palladium-catalyzed carbonylation of 2-bromo-4-methylaniline in the presence of methanol (B129727) and carbon monoxide. In such a reaction, a palladium catalyst, often in conjunction with a suitable ligand, would facilitate the insertion of carbon monoxide into the nitrogen-palladium bond of an intermediate complex, followed by nucleophilic attack by methanol to form the desired carbamate.

A related example is the palladium-catalyzed carbonylation of ortho-phenylene dihalides with aminoethanols, which demonstrates the feasibility of selectively forming amide and ester functionalities under carbonylation conditions. nih.gov For instance, the reaction of 2-bromoiodobenzene with 2-(methylamino)ethanol (B44016) can be controlled to selectively produce the corresponding amide alcohol. nih.gov Similarly, palladium-catalyzed carbonylation of aryl tosylates and mesylates in the presence of alcohols provides an efficient route to aryl esters, showcasing the broad applicability of this methodology. organic-chemistry.org These examples highlight the potential of palladium catalysis for the direct and selective synthesis of carbamates from readily available starting materials under relatively mild conditions.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of carbamates, including N-aryl carbamates. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, several green strategies can be employed.

One significant green approach is the replacement of hazardous reagents like phosgene. The use of dimethyl carbonate (DMC) as a green methylating and carbonylating agent is a viable alternative. DMC is non-toxic, biodegradable, and can react with amines to form carbamates, with methanol being the only byproduct. Another green method involves the direct carbonylation of amines using carbon dioxide (CO2) as a C1 source. rsc.org This approach is highly atom-economical and utilizes a renewable and non-toxic feedstock. rsc.org The reaction of 2-bromo-4-methylaniline with CO2 and methanol, often in the presence of a suitable catalyst and a dehydrating agent, can produce the target carbamate in a halogen-free manner. rsc.org

The Hofmann rearrangement, a classic method for converting amides to carbamates, has also been adapted to be more environmentally friendly. nih.govnih.gov Instead of traditional halogenating agents, greener oxidation systems using reagents like oxone in the presence of a chloride source can be used to generate the N-chloro intermediate in situ, which then rearranges to the isocyanate and is trapped by an alcohol. nih.govnih.gov

Solvent selection is another core tenet of green chemistry. Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental impact of the synthesis. organic-chemistry.org Additionally, the use of catalytic systems, particularly those involving earth-abundant and non-toxic metals, can replace stoichiometric reagents, leading to higher efficiency and less waste. researchgate.net

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceutical intermediates, including enhanced safety, better process control, and improved scalability. chemicalbook.com The synthesis of this compound is well-suited for adaptation to a continuous flow process.

A potential flow chemistry setup would involve pumping a solution of 2-bromo-4-methylaniline in a suitable solvent through a heated reactor coil or a packed-bed reactor. Simultaneously, a solution of the carbamoylating agent, such as methyl chloroformate or a stream of CO2 and methanol under pressure, would be introduced into the flow stream via a T-mixer. The precise control over stoichiometry, residence time, and temperature in a microreactor allows for rapid reaction optimization and can lead to higher yields and purities compared to batch methods. nih.gov The enhanced heat transfer in flow reactors is particularly beneficial for managing exothermic reactions, such as the reaction with methyl chloroformate, thereby improving safety. acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. The key parameters to consider are temperature, pressure, solvent system, and reagent stoichiometry.

Temperature and Pressure Effects

The reaction temperature can significantly influence the rate of carbamate formation. For the reaction of 2-bromo-4-methylaniline with methyl chloroformate, the reaction is often conducted at temperatures ranging from 0 °C to room temperature to control the exothermicity and prevent the formation of side products. However, in less reactive systems, such as those using dimethyl carbonate, elevated temperatures may be necessary to achieve a reasonable reaction rate.

Pressure is a critical parameter primarily when gaseous reactants like CO2 are used. In the direct synthesis from CO2, higher pressures increase the concentration of dissolved CO2 in the reaction medium, thereby favoring the formation of the carbamate. In flow chemistry setups, applying back pressure allows the use of solvents at temperatures above their normal boiling points, which can significantly accelerate reaction rates. nih.gov

Table 1: Illustrative Effect of Temperature on Yield (Based on general principles for aryl carbamate synthesis)

Entry Reactant System Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
1 2-bromo-4-methylaniline + Methyl Chloroformate 0 4 85
2 2-bromo-4-methylaniline + Methyl Chloroformate 25 2 92
3 2-bromo-4-methylaniline + Methyl Chloroformate 50 1 88 (with increased impurities)
4 2-bromo-4-methylaniline + Dimethyl Carbonate 100 12 65
5 2-bromo-4-methylaniline + Dimethyl Carbonate 140 6 80

Solvent System Influences

The choice of solvent can affect reactant solubility, reaction rate, and even the reaction pathway. For the reaction with methyl chloroformate, aprotic solvents like dichloromethane, THF, or ethyl acetate (B1210297) are commonly used. The polarity of the solvent can influence the stability of charged intermediates and transition states. In some cases, a mixture of solvents may provide the optimal balance of properties.

For greener synthetic routes using CO2, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed, as they can enhance the solubility of CO2 and the stability of intermediates. The selection of the solvent must also consider the ease of product isolation and purification.

Table 2: Illustrative Influence of Solvent on Yield (Based on general principles for aryl carbamate synthesis with methyl chloroformate)

Entry Solvent Temperature (°C) Reaction Time (h) Hypothetical Yield (%)
1 Dichloromethane 25 2 92
2 Tetrahydrofuran 25 2 90
3 Toluene (B28343) 25 4 75
4 Acetonitrile 25 3 88
5 Ethyl Acetate 25 2.5 91

Reagent Stoichiometry and Purity

The stoichiometry of the reactants is a critical factor in achieving high conversion of the starting aniline and minimizing waste. A slight excess of the carbamoylating agent (e.g., methyl chloroformate) is often used to ensure complete consumption of the more valuable 2-bromo-4-methylaniline. However, a large excess can lead to the formation of undesired side products and complicate purification. The amount of base used to scavenge the acid byproduct should be at least stoichiometric, with a small excess sometimes being beneficial.

The purity of the starting materials, particularly the 2-bromo-4-methylaniline, is paramount. Impurities from its synthesis, such as unreacted p-toluidine or over-brominated species, can lead to the formation of a mixture of carbamates that are difficult to separate from the desired product. Therefore, purification of the aniline intermediate is a crucial step for obtaining high-purity this compound.

Table 3: Illustrative Effect of Reagent Stoichiometry on Yield (Based on general principles for aryl carbamate synthesis with methyl chloroformate)

Entry Equivalents of Methyl Chloroformate Equivalents of Base Hypothetical Yield (%)
1 1.0 1.0 85
2 1.1 1.1 94
3 1.5 1.5 93 (with purification challenges)
4 1.1 0.9 70 (incomplete reaction)

Reactivity and Chemical Transformations of Methyl N 2 Bromo 4 Methylphenyl Carbamate

Reactions Involving the Carbamate (B1207046) Moiety

The carbamate group (-NHCOO-) in methyl N-(2-bromo-4-methylphenyl)carbamate offers opportunities for further functionalization, primarily through reactions at the nitrogen atom, or through cleavage of the carbamate bond itself.

N-Substitutions and Derivatives

The nitrogen atom of the carbamate can act as a nucleophile, allowing for the introduction of various substituents. These N-substitution reactions lead to the formation of tertiary carbamates, which are valuable in medicinal chemistry and materials science.

N-Alkylation: The introduction of an alkyl group onto the carbamate nitrogen can be achieved under basic conditions. A strong base, such as sodium hydride (NaH), is typically used to deprotonate the nitrogen, generating a more potent nucleophile that can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. mdpi.com

N-Arylation: The formation of an N-aryl bond can be accomplished through transition metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination protocol can be adapted for the N-arylation of carbamates, using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple the carbamate with an aryl halide. nih.govmit.edu

Reaction Type Reagents and Conditions Product Type Reference
N-Alkylation1. Strong base (e.g., NaH)2. Alkyl halide (R-X)Methyl N-alkyl-N-(2-bromo-4-methylphenyl)carbamate mdpi.com
N-ArylationPd catalyst, phosphine ligand, base, Aryl halide (Ar-X)Methyl N-aryl-N-(2-bromo-4-methylphenyl)carbamate nih.govmit.edu

Hydrolysis and Degradation Pathways

The carbamate linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, leading to the cleavage of the molecule.

Under basic conditions, the hydrolysis of aryl N-methylcarbamates typically proceeds through a base-catalyzed elimination-addition mechanism (E1cB). researchgate.net The hydroxide (B78521) ion abstracts the proton from the nitrogen atom, forming an anionic intermediate. This is followed by the elimination of the phenoxide group to generate a highly reactive methylisocyanate intermediate, which is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. The rate of this hydrolysis is influenced by the nature of the substituents on the aromatic ring. researchgate.netresearchgate.net

Acid-catalyzed hydrolysis, on the other hand, generally involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then breaks down to yield 2-bromo-4-methylaniline (B145976), methanol (B129727), and carbon dioxide.

The stability of aryl N-methylcarbamates towards hydrolysis is a critical factor in their application, particularly in biological systems where enzymatic hydrolysis can occur. nih.govnih.gov

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a key functional group that enables a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through palladium-catalyzed cross-coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the construction of complex molecular architectures. nih.gov The bromo substituent in this compound serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. libretexts.orgnih.govyonedalabs.com In the case of this compound, the bromo substituent can be readily coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is tolerant of a wide range of functional groups, making it highly valuable for the synthesis of biaryl compounds. google.comnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Boronic Acid/Ester Catalyst Base Solvent Product Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterMethyl N-(4-methyl-[1,1'-biphenyl]-2-yl)carbamate mdpi.com
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/WaterMethyl N-(4'-methoxy-4-methyl-[1,1'-biphenyl]-2-yl)carbamate mdpi.com
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃THFMethyl N-(4-methyl-2-(pyridin-3-yl)phenyl)carbamate nih.gov

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction provides a direct route to synthesize N-aryl and N-heteroaryl derivatives from this compound. epa.govresearchgate.net The reaction is typically catalyzed by a palladium complex with a bulky, electron-rich phosphine ligand and requires a strong base, such as sodium tert-butoxide. The catalytic cycle is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org This methodology has proven to be highly effective for the synthesis of a wide range of substituted anilines. researchgate.netrug.nlnih.gov

| Amine | Catalyst | Ligand | Base | Solvent | Product | Reference | | --- | --- | --- | --- | --- | --- | | Aniline (B41778) | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Methyl N-(4-methyl-2-(phenylamino)phenyl)carbamate | wikipedia.orgepa.gov | | Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | Methyl N-(4-methyl-2-morpholinophenyl)carbamate | rug.nl | | Pyrrolidine | PdCl₂(dppf) | | Cs₂CO₃ | Toluene | Methyl N-(4-methyl-2-(pyrrolidin-1-yl)phenyl)carbamate | researchgate.net |

Other Transition Metal-Catalyzed Cross-Couplings

The carbon-bromine bond in this compound serves as a key handle for forming new carbon-carbon and carbon-nitrogen bonds through various transition metal-catalyzed cross-coupling reactions. While direct studies on this specific substrate are not prevalent, its reactivity can be inferred from established protocols for similar aryl bromides and aryl carbamates.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron species. While palladium catalysts are common, nickel catalysts have been shown to be particularly effective for the cross-coupling of aryl carbamates. nih.govnih.gov The coupling of this compound with an arylboronic acid would likely proceed using a nickel(II) catalyst, such as NiCl₂(PCy₃)₂, with a strong base like K₃PO₄ in a solvent like toluene at elevated temperatures. nih.gov Such reactions on ortho-substituted anilines, which are structurally similar, have been shown to be effective. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne. libretexts.org The process is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reactivity order for aryl halides is I > Br > Cl, making the bromo-substituent on the title compound a suitable substrate for this transformation. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org Notably, aryl carbamates have been successfully used as substrates in nickel-catalyzed versions of this reaction. nih.gov

Below is a table of plausible conditions for these cross-coupling reactions based on literature for analogous substrates.

Reaction Name Coupling Partner Catalyst System Base Solvent Anticipated Product Reference
Suzuki-Miyaura CouplingArylboronic AcidNiCl₂(PCy₃)₂K₃PO₄TolueneMethyl N-(2-aryl-4-methylphenyl)carbamate nih.gov
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄, CuIEt₃NTHF/DMFMethyl N-(2-alkynyl-4-methylphenyl)carbamate libretexts.orgwikipedia.org
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, Ligand (e.g., XPhos)NaOt-Bu or Cs₂CO₃TolueneMethyl N-(2-amino-4-methylphenyl)carbamate wikipedia.orgbeilstein-journals.org

Reactions Involving the Methylphenyl Ring

The aromatic ring itself is susceptible to electrophilic attack, and the benzylic methyl group can undergo radical reactions.

Electrophilic Aromatic Substitutions (where applicable)

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The feasibility and regiochemical outcome of such reactions on this compound are dictated by the combined directing effects of the three existing substituents. uci.edulibretexts.org

-NHC(=O)OCH₃ (carbamate): Ortho, para-directing and activating. The lone pair on the nitrogen directs electrophiles to the ortho (C6) and para (C4, blocked) positions.

-Br (bromo): Ortho, para-directing and deactivating. Directs to the ortho (C3) and para (C5) positions.

-CH₃ (methyl): Ortho, para-directing and activating. Directs to the ortho (C3, C5) and para (C1, blocked) positions.

The available positions for substitution are C3, C5, and C6.

Position C3: Influenced by the ortho-directing effect of the methyl group and the ortho-directing effect of the bromo group.

Position C5: This position is para to the bromo group and ortho to the methyl group. This convergence of directing effects makes C5 a highly probable site for substitution.

Position C6: This position is ortho to the carbamate group.

Considering both electronic and steric factors, position C5 is the most electronically activated and sterically accessible site for electrophilic attack. Therefore, reactions like nitration or halogenation would be expected to yield the 5-substituted product predominantly.

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms is crucial for predicting products and optimizing conditions.

Reaction Pathway Elucidation

The pathways of the principal reactions of this compound are well-established in the broader context of organic chemistry.

Transition Metal-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed couplings like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions involves a catalytic cycle. nih.govlibretexts.org The cycle begins with the oxidative addition of the aryl bromide to a low-valent metal center (e.g., Pd(0)), forming a Pd(II) intermediate. This is followed by transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig). The final step is reductive elimination, which forms the new C-C or C-N bond, regenerates the Pd(0) catalyst, and releases the product. wikipedia.org For the nickel-catalyzed Suzuki coupling of carbamates, a similar Ni(0)/Ni(II) cycle is proposed. nih.gov

Benzylic Bromination: The reaction with NBS follows a radical chain mechanism consisting of three main stages: initiation, propagation, and termination. ucalgary.camasterorganicchemistry.com

Initiation: Heat or UV light initiates the process by causing homolytic cleavage of a radical initiator or a small amount of Br₂, generating bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form HBr and a resonance-stabilized benzyl radical. This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the benzyl bromide product and another bromine radical, which continues the chain. masterorganicchemistry.com

Termination: The reaction concludes when radicals combine with each other.

Transition State Analysis

Detailed transition state analysis for the specific molecule this compound has not been extensively reported. However, the reactivity of related substituted phenyl carbamates has been investigated, providing a framework for understanding potential reaction pathways and their associated transition states.

For instance, studies on the hydrolysis of N-methylcarbamates suggest that the reaction can proceed through different mechanisms, such as an elimination-addition pathway involving an isocyanate intermediate or a direct nucleophilic attack on the carbonyl carbon. researchgate.net The nature of the substituents on the phenyl ring significantly influences the preferred mechanism and the structure of the transition state.

In the case of related aryl carbamates, kinetic studies have been employed to probe the nature of the transition state. For example, the sensitivity of the reaction rate to the electronic properties of substituents on the aryl ring (as quantified by Hammett plots) can indicate the degree of charge development in the transition state. A significant buildup of negative charge on the leaving group in the transition state would be expected for a mechanism involving C-O bond cleavage. researchgate.net

Computational studies on other carbamate systems have successfully modeled transition state structures for various reactions. These calculations can provide detailed geometric parameters, such as bond lengths and angles, as well as the imaginary frequency corresponding to the reaction coordinate, which confirms the structure as a true transition state. scm.com For a hypothetical reaction of this compound, one could envision transition state analyses for processes such as:

Hydrolysis: Involving the attack of water or hydroxide ion. The transition state would likely feature the formation of a new C-O bond with the incoming nucleophile and the simultaneous cleavage of the C-O bond of the phenoxy leaving group.

Thermal Decomposition: Which could proceed through a cyclic transition state leading to the formation of an isocyanate and 2-bromo-4-methylphenol.

Metal-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenyl ring provides a handle for reactions like Suzuki or Buchwald-Hartwig couplings. Transition state analysis of these complex catalytic cycles would involve modeling the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com

Table 1: Key Parameters in Transition State Analysis of Carbamate Reactions

ParameterDescriptionSignificance
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.A lower activation energy corresponds to a faster reaction rate.
Gibbs Free Energy of Activation (ΔG‡) The change in Gibbs free energy between the reactants and the transition state.Determines the spontaneity of the reaction under constant temperature and pressure.
Enthalpy of Activation (ΔH‡) The change in enthalpy between the reactants and the transition state.Reflects the heat absorbed or released in forming the transition state.
Entropy of Activation (ΔS‡) The change in entropy between the reactants and the transition state.Indicates the change in disorder in forming the transition state. A negative value suggests a more ordered transition state (e.g., in a bimolecular reaction).
Imaginary Frequency A vibrational mode with a negative frequency in a computed frequency analysis.Confirms that the calculated structure is a true first-order saddle point (a transition state) on the potential energy surface.
Key Bond Distances and Angles The geometric parameters of the forming and breaking bonds in the transition state structure.Provides a snapshot of the molecular geometry at the point of maximum energy along the reaction coordinate.

This table presents general parameters used in transition state analysis and is not based on specific experimental data for this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Methyl N 2 Bromo 4 Methylphenyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of methyl N-(2-bromo-4-methylphenyl)carbamate in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced techniques, the connectivity and spatial arrangement of atoms within the molecule can be established.

High-resolution ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the tolyl group, the N-H proton of the carbamate (B1207046), and the methoxy (B1213986) protons of the carbamate group.

Based on the analysis of related structures, the anticipated chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) are as follows: The aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The proton ortho to the bromine atom would likely be the most downfield-shifted aromatic proton. The methyl protons of the tolyl group would give a singlet at approximately δ 2.3 ppm. The methoxy protons of the carbamate group are expected to produce a singlet around δ 3.8 ppm. The N-H proton of the carbamate would appear as a broad singlet, the chemical shift of which can be variable depending on concentration and solvent, but typically falls in the range of δ 6.5-7.5 ppm.

Interactive Data Table: Predicted ¹H NMR Data

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H7.0 - 8.0Multiplet/Doublet3H
N-H6.5 - 7.5Broad Singlet1H
O-CH₃~ 3.8Singlet3H
Ar-CH₃~ 2.3Singlet3H

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The expected chemical shifts for the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbonyl carbon of the carbamate group is expected to have the most downfield chemical shift, typically in the range of δ 150-155 ppm. The aromatic carbons would resonate in the region of δ 110-140 ppm. The carbon atom attached to the bromine (C-Br) would have its chemical shift influenced by the heavy atom effect. The methoxy carbon (O-CH₃) would appear around δ 52 ppm, and the methyl carbon of the tolyl group (Ar-CH₃) would be observed at approximately δ 20 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum would only show signals for CH carbons. Quaternary carbons, including the carbonyl carbon and the substituted aromatic carbons, would be absent in both DEPT spectra but present in the broadband-decoupled ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Type Expected Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
C=O150 - 155AbsentAbsent
Aromatic C-N135 - 140AbsentAbsent
Aromatic C-Br110 - 115AbsentAbsent
Aromatic C-H120 - 135PositivePositive
Aromatic C-CH₃130 - 140AbsentAbsent
O-CH₃~ 52PositiveAbsent
Ar-CH₃~ 20PositiveAbsent

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For instance, it would show correlations between the aromatic protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For example, correlations would be expected from the N-H proton and the methoxy protons to the carbonyl carbon, and from the aromatic protons to the substituted aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between the N-H proton and the ortho-aromatic proton, or between the tolyl methyl protons and the adjacent aromatic proton.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the carbamate group, expected in the region of 1700-1730 cm⁻¹. Another key feature would be the N-H stretching vibration, which typically appears as a sharp to moderately broad band around 3300-3400 cm⁻¹. The C-N stretching vibration of the carbamate would be observed in the range of 1200-1350 cm⁻¹. Aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while aliphatic C-H stretching of the methyl groups would be just below 3000 cm⁻¹. The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy, being complementary to IR, would also be useful. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch is also Raman active. Due to the polarizability of the C-Br bond, its stretching vibration may also be observable in the Raman spectrum.

Interactive Data Table: Key IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretch3300 - 3400Medium
Aromatic C-HStretch> 3000Medium-Weak
Aliphatic C-HStretch< 3000Medium-Weak
C=OStretch1700 - 1730Strong
C-NStretch1200 - 1350Medium
C-BrStretch< 700Medium-Weak

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity. The fragmentation of carbamates can proceed through several pathways. A common fragmentation is the cleavage of the N-C(O) bond, leading to the formation of an isocyanate radical cation or a phenoxy radical and a carbamoyl (B1232498) cation. Another typical fragmentation involves the loss of the methoxy group.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of the molecular ion. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the exact molecular formula can be confirmed. For this compound (C₉H₁₀BrNO₂), HRMS would distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. This confirmation is a critical step in the definitive identification of the compound.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, MS/MS provides valuable insights into its molecular composition and fragmentation pathways.

Upon ionization, the parent molecule undergoes collision-induced dissociation (CID). The fragmentation of carbamates is influenced by the substituents on both the aryl ring and the nitrogen atom. For N-aryl carbamates, common fragmentation mechanisms involve cleavages around the carbamate functional group.

A plausible fragmentation pathway for this compound under MS/MS conditions would likely involve the following key steps:

Initial Fragmentation: The molecular ion would likely undergo cleavage of the ester bond, leading to the formation of a 2-bromo-4-methylphenyl isocyanate radical cation and a methoxy radical, or the loss of the methoxycarbonyl group.

Loss of CO2: A characteristic fragmentation for many carbamates is the neutral loss of carbon dioxide (CO2), which would result in an ion corresponding to 2-bromo-4-methylaniline (B145976). nih.gov

Cleavage of the N-C Bond: Another possible fragmentation is the cleavage of the bond between the nitrogen and the aromatic ring, yielding ions corresponding to the 2-bromo-4-methylphenyl group and the methylcarbamate moiety.

Halogen-related Fragmentations: The presence of the bromine atom can also lead to characteristic isotopic patterns and fragmentation pathways involving the loss of Br or HBr.

The resulting fragment ions are then detected, and their mass-to-charge ratios provide a fragmentation pattern that is characteristic of the parent molecule. This "fingerprint" allows for the confident identification and structural elucidation of this compound in complex matrices. General fragmentation patterns for carbamates often show diagnostic losses of 44 mass units (CO2) and the formation of ions like NCO⁻ and CN⁻ in negative ion mode. nih.gov

Table 1: Predicted Major Fragment Ions in MS/MS of this compound

Fragment Ion DescriptionProposed Structure
[M - OCH3]+C8H7BrNO+
[M - CO2]+C8H10BrN+
[2-bromo-4-methylphenyl]+C7H6Br+
[M - Br]+C9H10NO2+

X-ray Crystallography for Solid-State Structure Determination

For methyl N-(2-bromo-4-chlorophenyl)carbamate, X-ray diffraction analysis reveals a triclinic crystal system with the space group P-1. researchgate.net The key crystallographic parameters are summarized in the table below.

Table 2: Crystallographic Data for the Analogue Methyl N-(2-bromo-4-chlorophenyl)carbamate researchgate.net

ParameterValue
Crystal System Triclinic
Space Group P-1
a (Å) 4.6637 (3)
b (Å) 9.4598 (6)
c (Å) 11.9898 (7)
α (°) 111.639 (5)
β (°) 101.035 (5)
γ (°) 93.712 (5)
Volume (ų) 477.25 (5)
Z 2
Temperature (K) 150

In the solid state, the molecule is not planar. The bromochlorophenyl ring is inclined with respect to the methylcarbamate unit by a dihedral angle of 32.73 (7)°. researchgate.net This twisted conformation is a common feature in many substituted phenyl carbamates. researchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of methyl N-(2-bromo-4-chlorophenyl)carbamate is primarily governed by hydrogen bonding and other non-covalent interactions. researchgate.net A significant intermolecular interaction is the N—H···O hydrogen bond, which links the molecules into chains. researchgate.netresearchgate.net In these chains, the amide proton of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. researchgate.net These chains of molecules are arranged parallel to the researchgate.net crystallographic direction. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of carbamate compounds. For this compound, a reversed-phase HPLC method would be most suitable. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase. nemi.govthermofisher.com

A typical HPLC method for the analysis of this compound would involve a gradient elution with a mobile phase consisting of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile. nemi.govepa.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. For enhanced sensitivity and selectivity, post-column derivatization can be employed, where the carbamate is hydrolyzed to form an amine that then reacts to produce a fluorescent compound. thermofisher.comepa.govosti.gov

Table 3: General HPLC Conditions for Carbamate Analysis

ParameterCondition
Column C8 or C18 reversed-phase, e.g., 4.6 x 250 mm
Mobile Phase Gradient of Water and Methanol or Acetonitrile
Flow Rate 0.8 - 1.5 mL/min
Column Temperature 30 - 50 °C
Detection UV at a suitable wavelength or Fluorescence with post-column derivatization

Analysis of a similar compound, 4-bromo-3,5-dimethylphenyl-N-methylcarbamate (BDMC), has been validated using HPLC-MS/MS, indicating that such methods are robust for related structures.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. While many carbamates are thermally labile, GC analysis can be performed, often with derivatization to improve volatility and thermal stability. nih.gov For this compound, direct injection might be possible, but a more robust method would involve derivatization, such as methylation, in the injector port. nih.gov

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature would be programmed to increase gradually to ensure the separation of the analyte from any impurities. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides the added advantage of structural confirmation based on the mass spectrum of the eluted compound.

Table 4: General GC Conditions for Carbamate Analysis

ParameterCondition
Column Capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness) with a suitable stationary phase (e.g., 5% phenyl polysiloxane)
Injector Temperature 250 °C
Oven Program Initial temperature of ~70°C, ramped to ~300°C
Carrier Gas Helium or Nitrogen at a constant flow rate
Detector FID or MS

Computational and Theoretical Studies of Methyl N 2 Bromo 4 Methylphenyl Carbamate

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of molecular systems. For carbamate (B1207046) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G**), provide reliable geometries and electronic parameters. mdpi.com These calculations can determine key structural features, such as bond lengths, bond angles, and dihedral angles. For instance, in related carbamate structures, the phenyl ring is often inclined with respect to the carbamate group. researchgate.net

DFT calculations also allow for the computation of various molecular properties that describe reactivity. These include ionization potential, electron affinity, chemical hardness, and electronegativity. tci-thaijo.org The electrostatic potential map, another output of DFT calculations, is particularly useful for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack. tci-thaijo.org

Table 1: Calculated Structural Parameters for a Related Carbamate

Parameter Value
C-N (carbamate) bond length (Å) 1.371
C=O (carbamate) bond length (Å) 1.210
C-O (ester) bond length (Å) 1.350
Phenyl ring to carbamate group dihedral angle (°) 32.73 (7)

Data based on the crystal structure of the related compound Methyl N-(2-bromo-4-chlorophenyl)carbamate. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For methylcarbamate derivatives, the HOMO is typically localized on the phenyl ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often centered on the carbamate group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. mdpi.com This distribution of frontier orbitals is fundamental to predicting the initial steps of many chemical reactions involving these compounds.

Table 2: Representative Frontier Orbital Energies for a Methylcarbamate Derivative

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -0.8
HOMO-LUMO Gap 5.7

Illustrative data based on general findings for methylcarbamate derivatives. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states for their interconversion. For methyl N-(2-bromo-4-methylphenyl)carbamate, rotation around the C-N bond and the C-O bond of the carbamate linkage, as well as the bond connecting the phenyl ring to the nitrogen atom, gives rise to different conformers.

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By modeling the reactants, intermediates, transition states, and products, it is possible to understand the energetic feasibility and kinetics of a proposed mechanism.

Computational Elucidation of Reaction Pathways

For reactions involving carbamates, such as their formation or hydrolysis, computational modeling can map out the entire reaction coordinate. For example, the synthesis of carbamates can be catalyzed by transition metals like palladium. nih.gov DFT calculations can be employed to investigate the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. nih.gov These calculations help in understanding the role of the catalyst in lowering the activation energy of the reaction. nih.gov The high electrophilicity of the carbonyl carbon in methylcarbamates, as confirmed by computational analysis, supports its role as a key reaction center. mdpi.com

Prediction of Transition State Energies

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and the energy required to reach it is the activation energy. Computational methods can not only locate the geometry of a transition state but also calculate its energy.

By comparing the energies of different potential transition states, the most likely reaction pathway can be determined. For instance, in a catalyzed reaction, the calculations can show how the catalyst stabilizes the transition state, thereby accelerating the reaction. nih.gov For uncatalyzed reactions, these calculations provide a quantitative measure of the intrinsic reactivity of the molecule.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl N-(2-bromo-4-chlorophenyl)carbamate
(5-Bromo-2-fluoro-4-methylphenyl) carbamate

Spectroscopic Property Prediction and Validation

There are no specific studies found that detail the prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound using computational methods. Consequently, a comparison between theoretical predictions and experimental data, which is a crucial step for validation, cannot be performed.

For related compounds, computational approaches have been successfully used to assign vibrational modes and predict chemical shifts. researchgate.netnih.gov For instance, DFT calculations have been employed to analyze the vibrational spectra of various organic molecules, providing a basis for understanding their spectroscopic features. researchgate.netnih.gov In the absence of such studies for this compound, a detailed analysis under this section is not possible.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide valuable information about the conformational dynamics, intermolecular interactions, and behavior of molecules in different environments.

No literature reporting molecular dynamics simulations for this compound could be located. Therefore, insights into its dynamic behavior, interaction patterns, and conformational flexibility from a computational standpoint are currently unavailable.

Applications of Methyl N 2 Bromo 4 Methylphenyl Carbamate As a Synthetic Intermediate

Precursor in Organic Synthesis

The structure of methyl N-(2-bromo-4-methylphenyl)carbamate suggests its utility as a precursor for more complex molecules. The bromo- and carbamate (B1207046) functionalities are key reactive handles for various chemical transformations.

Building Block for Complex Molecules

The 2-bromo-4-methylphenyl moiety can serve as a foundational scaffold. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular frameworks found in pharmaceuticals, natural products, and other functional organic materials.

The carbamate group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. It can also be hydrolyzed to an amine or undergo other transformations to introduce further functional diversity.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can be envisioned as a precursor for various heterocyclic systems. For instance, intramolecular cyclization reactions could potentially be employed. Depending on the reaction conditions and the introduction of other functional groups, the formation of benzoxazinones, benzoxazines, or other fused heterocyclic systems could be feasible. The bromine atom can also be a site for ring-forming reactions, for example, through palladium-catalyzed amination or etherification reactions to construct nitrogen- or oxygen-containing heterocycles.

Role in Materials Science (e.g., monomers, ligands)

In the field of materials science, aromatic compounds with functional groups like carbamates and halogens can be valuable.

While no specific applications of this compound in materials science have been documented, its structure suggests potential uses. The presence of the aromatic ring and the polar carbamate group could impart specific properties to polymers if it were used as a monomer or a co-monomer. The bromine atom could also be a site for post-polymerization modification, allowing for the tuning of material properties.

Furthermore, the molecule could potentially act as a ligand for metal complexes. The nitrogen and oxygen atoms of the carbamate group, as well as the bromine atom, could coordinate to metal centers, leading to the formation of coordination polymers or discrete metal-organic complexes with interesting catalytic, magnetic, or optical properties.

Development of Agrochemicals (focused on synthesis pathways)

Carbamates are a well-established class of compounds in the agrochemical industry, with many exhibiting insecticidal, herbicidal, or fungicidal properties. The synthesis of novel agrochemicals often involves the modification of a core scaffold to optimize biological activity and environmental profile.

This compound could serve as an intermediate in the synthesis of new agrochemical candidates. The bromo- and methyl-substituted phenyl ring is a common feature in various pesticides. Synthetic pathways could involve the modification of the carbamate moiety or the substitution of the bromine atom to generate a library of new compounds for biological screening. For example, the bromine could be displaced by various nucleophiles to introduce different functional groups, potentially leading to the discovery of new active ingredients.

Interdisciplinary Research Perspectives on Methyl N 2 Bromo 4 Methylphenyl Carbamate

Integration with Flow Chemistry and Automation

The synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate is a prime candidate for adaptation to continuous flow chemistry and automated systems. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govrsc.org The principles of flow chemistry, which involve the continuous pumping of reagents through reactors, allow for precise management of reaction parameters such as temperature, pressure, and residence time. rsc.org This level of control is particularly beneficial for reactions that are exothermic or involve hazardous intermediates.

For the synthesis of a molecule like this compound, a potential flow process could involve the reaction of 2-bromo-4-methylaniline (B145976) with a suitable methylating agent, such as methyl chloroformate or dimethyl carbonate, in a heated, pressurized microreactor. The benefits of such a system include rapid heat and mass transfer, leading to higher yields and selectivities in shorter reaction times compared to batch methods. nih.govrsc.org

Automation can be integrated into this flow setup to create a self-optimizing system. Automated platforms can systematically vary reaction conditions to rapidly identify the optimal parameters for the synthesis of this compound. This approach not only accelerates research and development but also minimizes waste and human error. mdpi.com

Table 1: Comparison of Batch vs. Flow Synthesis for N-Aryl Carbamates

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Time Hours to days Minutes to hours
Scalability Limited by reactor size Easily scalable by extending run time
Safety Handling of large quantities of hazardous materials Smaller reaction volumes, better heat dissipation
Process Control Difficult to control temperature and mixing Precise control over reaction parameters
Reproducibility Can be variable High reproducibility

This table illustrates the general advantages of continuous flow synthesis for the production of N-aryl carbamates, a class of compounds to which this compound belongs.

Advancements in Catalysis for this compound Transformations

The synthesis of N-aryl carbamates, including this compound, has been significantly advanced through the development of novel catalytic systems. Palladium- and nickel-based catalysts are at the forefront of these advancements, enabling efficient C-N bond formation. mit.edumit.eduorganic-chemistry.orgresearchgate.netacs.org

One of the most powerful methods for synthesizing N-aryl carbamates is the palladium-catalyzed cross-coupling of aryl halides or triflates with an isocyanate source, which is then trapped by an alcohol. mit.edumit.edumit.edunih.govresearchgate.netbenthamscience.com For the synthesis of this compound, this would involve the coupling of a 2-bromo-4-methylphenyl halide with sodium cyanate (B1221674) in the presence of a palladium catalyst and methanol (B129727). The use of specialized phosphine (B1218219) ligands can enhance the efficiency and scope of this reaction. mit.edubenthamscience.com

More recently, nickel-catalyzed photoredox reactions have emerged as a greener alternative to traditional palladium catalysis. organic-chemistry.orgacs.org These reactions utilize visible light to drive the C-N coupling under mild conditions, often at room temperature. organic-chemistry.orgacs.org This methodology could be applied to the synthesis of this compound from 2-bromo-4-methylaniline and a suitable coupling partner. The proposed mechanism for such a reaction involves the formation of a nickel(0) species that undergoes oxidative addition to the aryl halide, followed by ligand exchange with the carbamate (B1207046) and reductive elimination. organic-chemistry.org

Table 2: Catalytic Systems for N-Aryl Carbamate Synthesis

Catalyst System Reaction Type Key Features Potential Application
Palladium/Phosphine Ligand Cross-coupling High yields, broad substrate scope Synthesis from aryl halides and sodium cyanate/methanol mit.edumit.edu
Nickel/Photocatalyst Photoredox C-N coupling Mild conditions, use of visible light, environmentally friendly Synthesis from aryl halides and carbamates organic-chemistry.orgacs.org
Copper(I) Iodide Cross-coupling Use of readily available starting materials Synthesis from aryl halides and potassium cyanate in alcohols researchgate.net

This table summarizes advanced catalytic methods applicable to the synthesis of this compound, based on published research for the broader class of N-aryl carbamates.

Green Solvents and Sustainable Methodologies in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. mdpi.comresearchgate.netnih.gov For the synthesis of this compound, several green and sustainable approaches can be envisioned.

A significant advancement is the development of synthetic methods that utilize carbon dioxide (CO2) as a C1 feedstock. rsc.org This approach aligns with the goal of carbon capture and utilization. The reaction of an amine with CO2 and an alcohol, in the presence of a suitable catalyst, can produce carbamates in a halogen-free process. rsc.org The application of this method to 2-bromo-4-methylaniline and methanol would offer a highly sustainable route to the target compound.

The choice of solvent is another critical aspect of green chemistry. Traditional volatile organic solvents (VOCs) are often toxic and environmentally harmful. researchgate.net Research into green solvents has identified several alternatives, such as supercritical CO2, ionic liquids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com The synthesis of this compound could be optimized to be performed in one of these green solvents, thereby reducing its environmental footprint. In some cases, solvent-free conditions can be achieved, representing the most sustainable option. nih.govscispace.com

Furthermore, the Hofmann rearrangement, a classic reaction for converting amides to carbamates, has been adapted to be more environmentally friendly. Green oxidation processes using reagents like oxone in the presence of potassium chloride and sodium hydroxide (B78521) can facilitate this transformation in a single step from the corresponding aromatic amide. nih.gov

Table 3: Green and Sustainable Approaches for Carbamate Synthesis

Methodology Key Principle Advantage
CO2 as a C1 Source Use of a renewable and abundant feedstock Reduces reliance on phosgene (B1210022) derivatives, halogen-free rsc.org
Use of Green Solvents Replacement of hazardous solvents Reduced environmental impact and toxicity researchgate.netmdpi.com
Solvent-Free Synthesis Elimination of solvent use Minimizes waste and energy consumption nih.govscispace.com
Green Hofmann Rearrangement Use of environmentally benign reagents Avoids toxic reagents and simplifies the process nih.gov

This table outlines sustainable methodologies that could be applied to the synthesis of this compound.

Future Directions and Emerging Research Avenues for Methyl N 2 Bromo 4 Methylphenyl Carbamate

Exploration of Novel Reactivities

The functional groups of methyl N-(2-bromo-4-methylphenyl)carbamate—the aryl bromide, the N-H bond, and the aromatic C-H bonds—are all ripe for exploitation in modern synthetic chemistry. Future research is poised to move beyond traditional cross-coupling reactions and explore more intricate and efficient bond-forming strategies.

A significant area of future development is the use of the carbamate (B1207046) moiety as a directing group for C-H activation. magtech.com.cnnih.gov Transition-metal catalysis, employing metals like palladium, rhodium, or iridium, can selectively functionalize the C-H bond ortho to the carbamate group. magtech.com.cnnih.gov This allows for the introduction of a wide range of substituents, including aryl groups, alkyl groups, and halogens, providing a modular approach to synthesizing highly decorated aniline (B41778) derivatives after removal of the directing carbamate group. magtech.com.cnnih.gov Research into cobalt-catalyzed C-H amidation and alkylation has also shown the carbamate group to be effective, opening up new possibilities for creating complex molecules. acs.org

Furthermore, the intersection of photoredox catalysis with metal catalysis presents a promising frontier. researchgate.netorganic-chemistry.orgnih.gov Dual catalytic systems, which might combine an iridium or organic dye photocatalyst with a nickel catalyst, could enable the N-arylation of the carbamate under exceptionally mild, room-temperature conditions using visible light. organic-chemistry.orgnih.gov This energy-efficient approach offers a sustainable alternative to traditional, often high-temperature, palladium-catalyzed methods. organic-chemistry.org Such methodologies could also be extended to activate the aryl bromide portion of the molecule for novel cross-coupling reactions, including decarboxylative couplings with oxamates to form amide bonds. nih.gov

Development of Asymmetric Synthesis Routes

While this compound is itself achiral, it is a valuable precursor for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. hilarispublisher.comalfachemic.com Future research will likely focus on developing catalytic asymmetric methods that utilize the compound's inherent functionalities to induce chirality.

One emerging strategy involves leveraging the carbamate group, or a derivative thereof, to direct asymmetric transformations. For instance, rhodium-catalyzed C-H amination of phenethyl carbamates has been shown to produce highly enantioenriched β-amino alcohols. nih.gov By analogy, derivatives of this compound could be designed to undergo similar enantioselective C-H functionalization reactions, creating chiral centers with high precision.

Another avenue involves enantioconvergent substitution reactions. Nickel-catalyzed couplings of racemic starting materials, such as α-phthalimido alkyl chlorides, with organozinc reagents have proven effective for the synthesis of chiral amines. nih.gov Future work could adapt the bromo-functionalized carbamate as a coupling partner in similar nickel-catalyzed asymmetric reactions, potentially using the carbamate nitrogen as the nucleophile to construct enantioenriched N-aryl products. The development of novel chiral ligands and catalysts will be crucial for achieving high enantioselectivity in these transformations. hilarispublisher.comnih.gov

Advanced Materials Development from Derivatives

The structural features of this compound make it an intriguing building block for the synthesis of advanced functional polymers. nih.gov The presence of the aryl bromide and the carbamate N-H group provides two distinct handles for polymerization, allowing for the creation of novel macromolecular architectures.

Future research could focus on synthesizing functional polycarbamates or polyurethanes. The carbamate linkage is known for its distinct conformational preferences compared to amide bonds, which could lead to polymers with unique secondary structures and material properties. chemrxiv.org For example, by converting the bromo-substituent into another reactive group (e.g., an alkyne or azide (B81097) via Sonogashira or nucleophilic substitution), the monomer could be used in "click" polymerization reactions. Alternatively, palladium-catalyzed carbonylation or aminocarbonylation reactions at the C-Br bond could be employed to construct polymer backbones.

Derivatives of this compound could also be incorporated into functionalized polycarbonates or other polymers to tailor their properties. researchgate.netnih.gov For instance, functionalized stilbene (B7821643) monomers are used to create rigid-rod polymers with interesting electronic and optical properties. acs.org By transforming the bromo-carbamate into a stilbene-like monomer, it could be copolymerized with electron-accepting monomers to produce materials with potential applications in organic electronics or as rigid polyelectrolytes. acs.org The ability to precisely place functional groups on the polymer backbone opens possibilities for creating materials for energy storage, biomedical applications, or advanced coatings. nih.govgoogle.com

Theoretical Predictions for Undiscovered Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for predicting and understanding chemical reactivity. researchgate.netresearchgate.net For this compound, theoretical studies can illuminate potential reaction pathways that have not yet been explored experimentally.

Future computational work could model the transition states and reaction energetics for novel C-H activation or cross-coupling reactions. chemrxiv.org This can help identify the most promising catalysts and reaction conditions, saving significant experimental effort. For example, DFT calculations can predict the regioselectivity of metal-catalyzed C-H functionalization, clarifying whether reaction will occur at the position ortho to the carbamate or ortho to the bromine. magtech.com.cn

Theoretical studies can also predict the electronic properties of polymers derived from the carbamate, guiding the design of new materials. chemrxiv.org By calculating properties like band gaps, charge-transport capabilities, and conformational energies, researchers can screen potential polymer structures for desired applications in electronics or photonics before undertaking their synthesis. chemrxiv.org Furthermore, computational investigations into the mechanism of carbamoylation reactions, such as those involving isocyanates, can provide fundamental insights into the reactivity of the carbamate functional group itself, which could inspire the design of new transformations. nih.gov Such theoretical work will be instrumental in unlocking the full synthetic potential of this versatile chemical building block. researchgate.netresearchgate.net

Q & A

How can the synthesis of methyl N-(2-bromo-4-methylphenyl)carbamate be optimized using Design of Experiments (DoE) methodologies?

Level : Advanced
Answer :
Optimization of synthesis requires systematic variation of parameters (e.g., temperature, reagent stoichiometry, reaction time) to identify critical factors. A DoE approach, as demonstrated in flow-chemistry experiments for diazomethane synthesis , can be adapted. For example:

  • Central Composite Design : Vary bromination efficiency and carbamate coupling conditions.
  • Response Surface Methodology : Analyze yield and purity as responses.
  • Statistical Modeling : Use software like JMP or Minitab to predict optimal conditions.
    Contradictions in yield under identical conditions may arise from impurities in starting materials (e.g., 2-bromo-4-methylaniline purity) or solvent effects. Validate with HPLC and NMR .

What spectroscopic techniques are critical for characterizing this compound, and how can conflicting data be resolved?

Level : Basic/Advanced
Answer :

  • Basic Techniques :
    • FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹). Compare with reference spectra for analogous compounds .
    • NMR : Use 1H^1H-NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C2 and C4 positions).
  • Advanced Resolution of Contradictions :
    • HPLC-MS : Resolve co-eluting impurities that distort spectroscopic signals.
    • X-ray Crystallography : Validate molecular geometry if single crystals are obtainable .
      Discrepancies in FT-IR assignments (e.g., ambiguous N-H vs. C-Br peaks) can be addressed via deuterium exchange experiments or computational vibrational analysis .

How do computational methods like DFT and molecular docking contribute to understanding the electronic properties of this compound?

Level : Advanced
Answer :

  • DFT Calculations :
    • HOMO-LUMO Analysis : Predict reactivity (e.g., nucleophilic attack at the carbamate group) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. For example, a small HOMO-LUMO gap (<4 eV) suggests high polarizability .
    • NBO Analysis : Quantify hyperconjugative interactions (e.g., stabilization via σ→π* interactions in the carbamate moiety).
  • Molecular Docking : Study interactions with biological targets (e.g., acetylcholinesterase for carbamate pesticides). Use AutoDock Vina to simulate binding affinities and compare with experimental IC50_{50} values .

What are the challenges in ensuring the hydrolytic stability of this compound under varying pH conditions?

Level : Advanced
Answer :
Carbamates are prone to hydrolysis, especially under alkaline conditions. Methodological considerations include:

  • Kinetic Studies : Monitor degradation via UV-Vis at 240–260 nm (carbamate C=O absorption). Use pseudo-first-order kinetics to calculate half-lives .
  • pH-Dependent Stability :
    • Acidic Conditions : Protonation of the carbamate oxygen slows hydrolysis.
    • Basic Conditions : OH⁻ nucleophilic attack accelerates breakdown.
  • Stabilization Strategies :
    • Co-solvents : Use DMSO or acetonitrile to reduce water activity.
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to enhance stability .

How can discrepancies in reaction mechanisms involving this compound be analyzed using kinetic studies?

Level : Advanced
Answer :
Conflicting mechanistic proposals (e.g., SN2 vs. radical pathways in bromination steps) require:

  • Isotopic Labeling : Track 18O^{18}O in the carbamate group to distinguish hydrolysis pathways.
  • Radical Traps : Add TEMPO to confirm/rule out radical intermediates.
  • Arrhenius Plots : Compare activation energies (Ea_a) for competing pathways. For example, a lower Ea_a for SN2 (~50 kJ/mol) vs. radical (~80 kJ/mol) mechanisms .

What strategies are recommended for resolving low yields in the coupling of 2-bromo-4-methylaniline with methyl chloroformate?

Level : Basic
Answer :

  • Stepwise Optimization :
    • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., di-urea formation).
    • Base Selection : Use Et3_3N instead of pyridine for faster deprotonation.
    • Solvent Polarity : Higher polarity solvents (e.g., THF) improve electrophilic reactivity of methyl chloroformate .
  • Workup : Extract unreacted aniline with dilute HCl to improve purity.

How can researchers validate the structural integrity of this compound using crystallographic data?

Level : Advanced
Answer :

  • Single-Crystal XRD : Compare bond lengths and angles with reported sulfonamide structures (e.g., N-(2-bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide ). Key parameters:
    • C-Br Bond Length : ~1.89–1.91 Å.
    • Carbamate Dihedral Angle : ~15–25° relative to the phenyl ring.
  • Validation Tools : Use Mercury or Olex2 to overlay experimental and DFT-optimized structures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.